Triethyl 4-phosphonocrotonate
Overview
Description
Triethyl 4-phosphonocrotonate is a chemical compound utilized in various organic synthesis processes, particularly in the preparation of α-substituted phosphonates and as a precursor in complex molecular structures. Its utility lies in its ability to undergo regioselective and stereoselective reactions, making it a valuable building block in organic chemistry.
Synthesis Analysis
The synthesis of Triethyl 4-phosphonocrotonate involves monoalkylation processes that are highly regioselective and (E)-selective. This compound has been efficiently synthesized, leading to the preparation of α-substituted phosphonates, which are crucial intermediates for further chemical transformations (Solberghe & Markó, 2002).
Molecular Structure Analysis
Research on molecular metal phosphonates, including studies related to Triethyl 4-phosphonocrotonate, has revealed novel structural forms. For instance, zinc(II) cages containing phosphonate and pyrazole ligands have shown unique tri- and hexanuclear arrangements, which underscore the complex molecular architecture achievable with phosphonate derivatives (Chandrasekhar et al., 2002).
Scientific Research Applications
Antibody Development and Environmental Analysis
Phosphonate compounds have been utilized in the development of antibodies for environmental and food analysis. The production of key immunoreagents has directed especially towards various herbicides and pollutants, demonstrating the utility of phosphonate derivatives in creating sensitive assays for detecting environmental contaminants (Fránek & Hruška, 2018).
Bone Disease Treatment
Bisphosphonates, a class of drugs derived from phosphonate compounds, are integral in treating bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. These compounds have evolved significantly, leading to the development of nitrogen-containing bisphosphonates with mechanisms of action distinct from non-nitrogen-containing counterparts, demonstrating the versatility of phosphonate derivatives in medical applications (Green, 2004).
Chemical Synthesis and Material Science
Phosphonic acids and their derivatives play a crucial role in chemical synthesis and the development of materials due to their bioactive properties and ability to function as ligands for metal coordination. These applications span from drug development to the creation of supramolecular materials, highlighting the phosphonate group's significance in advancing material science (Sevrain et al., 2017).
Pharmacological Applications
Bisphosphonates also show promise beyond their applications in bone diseases, with potential impacts on cardiovascular disease and cancer. Despite the need for more research to fully understand these effects, existing data suggest that bisphosphonates could offer benefits in non-skeletal outcomes, pointing to the broader therapeutic potential of phosphonate compounds (Billington & Reid, 2020).
Antiviral Agents
Acyclic nucleoside phosphonate analogues have been identified as broad-spectrum antiviral agents, effective against a variety of viruses. The mechanism of action involves inhibition of the viral DNA polymerase, illustrating how phosphonate derivatives can be pivotal in developing antiviral therapies (Naesens et al., 1997).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phosphonocrotonate | |
CAS RN |
42516-28-9, 10236-14-3 | |
Record name | NSC100748 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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